1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMC-558445 is a small molecule drug initially developed by Janssen Global Services LLC. It is known for its role as a cytochrome P450 inhibitor, which makes it a valuable compound in the treatment of various diseases, including immune system diseases, infectious diseases, and urogenital diseases . The molecular formula of TMC-558445 is C30H37N5O5S, and its CAS Registry Number is 1160489-55-3 .
Preparation Methods
The synthetic routes and reaction conditions for TMC-558445 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of carbamate and thiazole moieties . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
TMC-558445 undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.
Scientific Research Applications
TMC-558445 has several scientific research applications, including:
Chemistry: It is used as a cytochrome P450 inhibitor in various chemical studies to understand the metabolism of other compounds.
Biology: The compound is used in biological research to study the effects of cytochrome P450 inhibition on cellular processes.
Mechanism of Action
TMC-558445 exerts its effects by inhibiting cytochrome P450 enzymes. These enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, TMC-558445 can alter the metabolism and pharmacokinetics of other drugs, potentially enhancing their therapeutic effects . The molecular targets and pathways involved include the cytochrome P450 enzyme family, which plays a crucial role in drug metabolism and detoxification processes .
Comparison with Similar Compounds
TMC-558445 is unique in its specific inhibitory effects on cytochrome P450 enzymes. Similar compounds include:
Ritonavir: Another cytochrome P450 inhibitor used as a pharmacokinetic enhancer in HIV therapy.
Cobicistat: A cytochrome P450 inhibitor used to boost the effects of other antiretroviral drugs.
SPI-452: A compound similar to TMC-558445, developed by Sequoia Pharmaceuticals, but not yet marketed.
These compounds share the common feature of inhibiting cytochrome P450 enzymes, but TMC-558445 is distinguished by its specific chemical structure and potential therapeutic applications .
Properties
CAS No. |
1160489-55-3 |
---|---|
Molecular Formula |
C30H37N5O5S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H37N5O5S/c1-5-34(4)29-32-24-12-11-22(14-27(24)40-29)28(37)35(16-20(2)3)17-26(36)25(13-21-9-7-6-8-10-21)33-30(38)39-18-23-15-31-19-41-23/h6-12,14-15,19-20,25-26,36H,5,13,16-18H2,1-4H3,(H,33,38)/t25-,26+/m0/s1 |
InChI Key |
RGTBBKSFLZZHLT-IZZNHLLZSA-N |
Isomeric SMILES |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)CC(C)C |
Canonical SMILES |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.